2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide
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Overview
Description
2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide is a complex organic compound featuring a trifluoromethyl group attached to a triazolo-pyridine ring, which is further connected to a thiazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Triazolo-Pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyridine ring. Reagents such as hydrazine derivatives and pyridine carboxylic acids are often used.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Thiazole Carboxamide: The final step involves coupling the triazolo-pyridine intermediate with a thiazole carboxamide derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors are employed, allowing precise control over reaction conditions and minimizing side reactions.
Catalysis: Catalysts such as palladium or copper complexes may be used to improve reaction rates and selectivity.
Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, it is investigated for its potential as an anti-cancer agent, given its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Industry
In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit kinase enzymes involved in cell signaling, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide
- 2-methyl-N-((8-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide
- 2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical stability and biological activity compared to its analogs. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Properties
IUPAC Name |
2-methyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5OS/c1-7-18-9(6-23-7)12(22)17-5-10-19-20-11-8(13(14,15)16)3-2-4-21(10)11/h2-4,6H,5H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPASENOCMTXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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